An In-depth Technical Guide on the Physicochemical Properties of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate
An In-depth Technical Guide on the Physicochemical Properties of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate
Foreword: A Note on Scientific Rigor
In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate. As a key chiral building block in medicinal chemistry, a thorough characterization is paramount.
This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative of this compound. We will begin with its fundamental identifiers and then delve into its key physicochemical attributes. Recognizing that publicly available experimental data for this specific molecule is limited, we will present a combination of known information and robustly predicted values, clearly distinguishing between the two. Crucially, this guide provides detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to validate these characteristics in their own laboratories. Every protocol is designed as a self-validating system, grounded in established international standards.
Molecular Identification and Structure
A precise identification of the molecule is the first step in any scientific investigation. (R)-Tert-butyl methyl(piperidin-3-yl)carbamate is a chiral synthetic intermediate characterized by a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl carbamate moiety.
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IUPAC Name: tert-butyl methyl((3R)-piperidin-3-yl)carbamate
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Molecular Formula: C₁₁H₂₂N₂O₂[1]
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Canonical SMILES: CN(C(=O)OC(C)(C)C)[C@H]1CCCNC1
The structure of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate is depicted in the following diagram:
Caption: 2D structure of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate.
Core Physicochemical Properties
| Property | Value | Source/Method | Notes |
| Molecular Weight | 214.31 g/mol | Calculated | |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | Vendor Data | Physical state can vary based on purity and temperature. |
| Melting Point | Data not available | - | The related compound (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate has a reported melting point of 64-66°C.[4] The non-methylated analog, tert-Butyl piperidin-3-ylcarbamate, has a reported melting point of 102.0 to 106.0 °C. |
| Boiling Point | Data not available | - | High boiling point expected due to molecular weight and polar functional groups. |
| Aqueous Solubility | Predicted to be low | - | The presence of the tert-butyl group and the overall carbon framework suggests limited aqueous solubility, though the piperidine nitrogen can be protonated to improve solubility in acidic conditions. |
| pKa | Predicted: ~9.5-10.5 | Computational Prediction | This predicted value corresponds to the protonated piperidine nitrogen, which is the most basic site on the molecule. The carbamate nitrogen is significantly less basic. |
| LogP | Predicted: ~1.5-2.5 | Computational Prediction | The predicted LogP suggests moderate lipophilicity, a key parameter influencing membrane permeability and solubility in organic solvents. The related compound (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate has a computed XLogP3-AA of 1.2.[5] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and enable researchers to independently verify the properties of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate, this section provides detailed, step-by-step methodologies for key experiments.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range. The capillary method is a widely accepted and reliable technique.
Protocol:
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Sample Preparation:
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Ensure the sample is thoroughly dried to remove any residual solvent.
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If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.
-
-
Capillary Loading:
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Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the tube.[6]
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.
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-
Apparatus Setup:
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Use a calibrated digital melting point apparatus.
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Place the packed capillary tube into the sample holder of the apparatus.[6]
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-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.
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For an accurate measurement, set the apparatus to heat at a rate of approximately 10-20°C per minute to about 20°C below the expected melting point.
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Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
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Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
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Perform the measurement in triplicate for reproducibility.
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Boiling Point Determination
Rationale: The boiling point provides insight into a compound's volatility and the strength of its intermolecular forces. For high-boiling, non-volatile compounds common in pharmaceutical development, determination under reduced pressure may be necessary to prevent decomposition. The OECD 103 guideline provides several standardized methods.[7][8][9][10][11]
Protocol (Dynamic Method - OECD 103):
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Apparatus: A dynamic boiling point apparatus equipped with a heating bath, a sample vessel with a stirrer, a pressure sensor, and a temperature sensor.
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Procedure:
-
Place the sample into the vessel.
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Reduce the pressure in the apparatus to a desired value (e.g., 20 mbar).
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Begin heating and stirring the sample.
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The boiling point at the applied pressure is the temperature at which the vapor pressure of the sample equals the applied pressure, observed as a stable temperature reading during boiling.
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Repeat the measurement at several different pressures to establish a vapor pressure curve.
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Extrapolate the data to determine the boiling point at standard atmospheric pressure (101.325 kPa).
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Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12]
Protocol (Shake-Flask Method):
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Preparation:
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Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Add an excess amount of (R)-Tert-butyl methyl(piperidin-3-yl)carbamate to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
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Equilibration:
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
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Quantification:
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Dilute the saturated solution with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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A standard calibration curve of the compound must be prepared and analyzed in parallel to accurately determine the concentration.[13]
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pKa Determination
Rationale: The acid dissociation constant (pKa) dictates the extent of a molecule's ionization at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a robust and widely used method for pKa determination.[14][15]
Protocol (Potentiometric Titration):
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Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a precision burette.
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Sample Preparation:
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Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Ensure the initial concentration is accurately known.
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Titration:
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Immerse the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with a standardized solution of 0.1 M HCl (since the piperidine nitrogen is basic).
-
Add the titrant in small, precise increments, recording the pH after each addition.
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-
Data Analysis:
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Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. Specifically, the pKa is the pH at which half of the compound is protonated. This can be calculated from the first derivative of the titration curve.
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LogP Determination
Rationale: The logarithm of the partition coefficient (LogP) between n-octanol and water is the standard measure of a compound's lipophilicity. Lipophilicity is a key factor in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug. The shake-flask method is the traditional and most reliable approach.[16][17][18][19]
Protocol (Shake-Flask Method):
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use the appropriate phase for each step.
-
-
Partitioning:
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Dissolve a known amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a precise volume of the other phase to a sealed vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
LogP is the base-10 logarithm of P.
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Stability Profile and Storage
Rationale: Understanding the stability of a compound is critical for ensuring its quality and integrity during storage and handling. The Boc protecting group on a carbamate can be susceptible to cleavage under strong acidic conditions. The piperidine ring is generally stable. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[20][21][22][23]
Stability Testing Protocol Outline (Based on ICH Q1A(R2)):
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Stress Testing:
-
Expose the compound to harsh conditions to identify potential degradation products and pathways. This includes exposure to:
-
Acidic conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic conditions: e.g., 0.1 M NaOH at elevated temperature.
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Oxidative conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal stress: Heating the solid compound above its expected melting point.
-
Photostability: Exposing the compound to light of specified intensity and duration as per ICH Q1B guidelines.
-
-
-
Accelerated Stability Study:
-
Store the compound under exaggerated storage conditions (e.g., 40°C / 75% Relative Humidity) for a period of up to 6 months.[23]
-
Analyze samples at specified time points (e.g., 0, 3, and 6 months) for purity, appearance, and the formation of any degradation products.
-
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Long-Term Stability Study:
-
Store the compound under the recommended storage conditions (e.g., 25°C / 60% Relative Humidity or 5°C) for an extended period (e.g., 12 months or longer).[23]
-
Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
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Recommended Storage:
-
Based on the stability data, the recommended storage conditions for (R)-Tert-butyl methyl(piperidin-3-yl)carbamate are in a well-sealed container, protected from light, and at room temperature or refrigerated to minimize potential degradation over time.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a pharmaceutical intermediate like (R)-Tert-butyl methyl(piperidin-3-yl)carbamate.
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